molecular formula C18H16FN3O3S B2772577 (1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899999-81-6

(1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2772577
CAS No.: 899999-81-6
M. Wt: 373.4
InChI Key: RXQKRKKSBOSMJL-UHFFFAOYSA-N
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Description

(1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic, small-molecule imidazole derivative of significant interest in medicinal chemistry and chemical biology research. With the molecular formula C18H16FN3O3S and a molecular weight of 373.4 g/mol, this compound features a complex structure incorporating a 4-fluorobenzyl group at the 1-position of the imidazole ring and a thioether-linked 3-nitrobenzyl group at the 2-position, with a hydroxymethyl moiety at the 5-position . The structural architecture of this compound suggests potential for diverse biological activity. The imidazole core is a privileged scaffold in drug discovery, known for its ability to interact with various enzymes and receptors . The presence of the nitro group offers a handle for chemical reduction or serves as a key pharmacophore, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability . Thioether-linked benzimidazole and imidazole analogues have been investigated for a range of pharmacological properties, including antimicrobial and antitumor activities, indicating this compound's value as a building block in developing new bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on this and related chemical series.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-6-4-13(5-7-15)10-21-17(11-23)9-20-18(21)26-12-14-2-1-3-16(8-14)22(24)25/h1-9,23H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQKRKKSBOSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

C17H17FN2O2S\text{C}_{17}\text{H}_{17}\text{F}\text{N}_2\text{O}_2\text{S}

This structure includes a fluorobenzyl moiety and a nitrobenzyl thioether, which are critical for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Notably, it has been investigated for its role as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and melanoma treatment.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin biosynthesis. Compounds that inhibit this enzyme can be valuable in treating hyperpigmentation and melanoma. The compound has shown competitive inhibition against tyrosinase, with reported IC50 values indicating potent activity.

CompoundIC50 (μM)Mechanism
This compoundTBDCompetitive Inhibitor

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its cytotoxic effects and enzyme inhibition properties.

Case Study 1: Cytotoxicity Evaluation

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the results from cytotoxicity assays:

Cell LineIC50 (μM)Reference
B16F10 (melanoma)15.3
HeLa (cervical)22.7
MCF-7 (breast)18.5

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition Kinetics

Kinetic studies have revealed that the compound acts as a mixed-type inhibitor of tyrosinase, binding both to the free enzyme and the enzyme-substrate complex. This dual binding capability enhances its effectiveness as an inhibitor.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (1-(4-fluorobenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol exhibit significant activity against a range of bacteria and fungi. For instance, the introduction of nitro groups into the structure enhances its interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

1.2 Anti-inflammatory Properties
Studies have shown that imidazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. The compound may possess anti-inflammatory properties similar to other derivatives that have demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

Pharmacological Insights

2.1 Receptor Modulation
Imidazole-based compounds are known for their ability to modulate various receptors in the body, particularly those involved in neurotransmission and cardiovascular regulation. Preliminary studies suggest that this compound may act as an agonist or antagonist at specific receptor sites, which could be valuable in developing treatments for neurological disorders .

2.2 Anticancer Potential
Research into the anticancer effects of imidazole derivatives has revealed promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways. The unique functional groups present in this compound may enhance its potency as an anticancer agent .

Chemical Synthesis and Modification

3.1 Synthetic Routes
The synthesis of this compound involves several key steps, including the formation of the imidazole ring and subsequent functionalization with benzyl groups. Various synthetic methodologies have been explored, including microwave-assisted synthesis and photoredox catalysis, which improve yields and reduce reaction times .

3.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazole derivatives. Variations in substituents on the benzyl rings significantly affect biological activity; thus, systematic modifications can lead to more potent compounds with targeted therapeutic effects .

Case Studies

StudyFindings
Rambo et al., 2021Synthesized a series of imidazole derivatives showing significant antimicrobial activity against resistant strains .
Moneer et al., 2016Investigated anti-inflammatory effects of benzimidazole derivatives, highlighting potential analogs for further development .
Chang et al., 2012Developed imidazole-based compounds with notable anticancer properties, suggesting pathways for therapeutic application .

Q & A

(Basic) How can reaction conditions be optimized to synthesize the compound with high purity and yield?

Methodological Answer:
Optimization involves:

  • Temperature control : Maintaining 70–80°C during nucleophilic substitutions (e.g., thioether formation) to balance reaction rate and side-product suppression .
  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance solubility of intermediates and stabilize transition states .
  • Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve regioselectivity in multi-step syntheses .
  • Purification : Recrystallization in hot aqueous acetic acid removes unreacted nitrobenzyl or fluorobenzyl precursors .

(Basic) What spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for nitroaryl groups) and fluorobenzyl methylene protons (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirm thioether (C–S stretch, ~600–700 cm⁻¹) and hydroxyl (–OH, ~3200–3500 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to rule out isomeric impurities .

(Advanced) How can researchers address discrepancies in spectroscopic data between synthesized derivatives?

Methodological Answer:
Discrepancies arise from substituent electronic effects:

  • Nitro group : Electron-withdrawing effects deshield adjacent protons, shifting NMR signals upfield .
  • Fluorobenzyl moiety : Para-fluorine induces anisotropic shielding in aromatic protons, altering splitting patterns .
  • Resolution : Compare experimental data with DFT-calculated spectra (e.g., Gaussian09) to validate assignments .

(Advanced) What computational strategies elucidate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the hydroxyl group and active-site residues .
  • QSAR Modeling : Correlate logP values (from HPLC) with MIC data to identify hydrophobicity thresholds for membrane penetration .
  • MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (NAMD, GROMACS) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Nitro group modification : Replace with electron-donating groups (e.g., –NH₂) to reduce off-target interactions in cancer cell lines .
  • Fluorine positioning : Meta-fluorine on benzyl groups enhances steric complementarity with enzyme pockets .
  • Thioether linker : Substitute with sulfoxide/sulfone to modulate redox activity and bioavailability .

(Advanced) What challenges arise in crystallographic analysis, and how can SHELX-based refinement resolve them?

Methodological Answer:

  • Disorder : Fluorobenzyl and nitrobenzyl groups may exhibit positional disorder. Use SHELXL’s PART/SUMP restraints to model split positions .
  • Twinned crystals : Apply SHELXD for twin-law identification and SHELXL’s TWIN/BASF commands for refinement .
  • High-resolution data : Leverage SHELXPRO to merge datasets and improve R-factor convergence .

(Basic) How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset (e.g., >200°C indicates thermal stability) .
  • HPLC-UV Purity Tracking : Acidic/basic hydrolysis (pH 1–13) followed by reverse-phase HPLC quantifies degradation products .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; correlate impurity formation with Arrhenius kinetics .

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